Ramulosin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ramulosin is a compound isolated from the marine-derived fungus Talaromyces cyanescens. It is known for its unique chemical structure and potential biological activities, including anti-neuroinflammatory and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramulosin involves several steps, starting from basic organic compounds. The detailed synthetic route is often proprietary, but it generally includes the formation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound is usually carried out through fermentation processes involving the marine fungus Talaromyces cyanescens. The fungus is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ramulosin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives are often studied for their enhanced or modified properties compared to the parent compound .

Scientific Research Applications

Ramulosin has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of new compounds with potential biological activities.

Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Investigated for its anti-neuroinflammatory and cytotoxic properties, making it a candidate for drug development.

Mechanism of Action

Ramulosin exerts its effects through several molecular targets and pathways. It primarily interacts with cellular receptors and enzymes, modulating their activity. The exact mechanism of action is still under investigation, but it is believed to involve the inhibition of specific signaling pathways that are involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Tamsulosin: An alpha-1A adrenoceptor antagonist used to treat benign prostatic hyperplasia.

Alfuzosin: Another alpha blocker used for similar medical conditions.

Doxazosin: Used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia.

Uniqueness of Ramulosin

This compound is unique due to its marine origin and its specific biological activities, particularly its anti-neuroinflammatory and cytotoxic properties. Unlike other similar compounds, this compound is derived from a marine fungus, which may contribute to its distinct chemical structure and biological effects .

Biological Activity

Ramulosin is a secondary metabolite isolated from various fungal species, particularly those belonging to the genus Pestalotia. It has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Derivatives

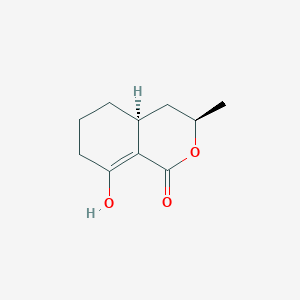

This compound is characterized by its unique chemical structure, which has been the subject of various studies aimed at elucidating its properties and potential applications. The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₄O₅

- Structural Features : The compound contains multiple functional groups that contribute to its biological activity.

Recent studies have also reported several derivatives of this compound, which exhibit enhanced biological properties. For instance:

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against a range of pathogens. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these bacteria were determined as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

These results indicate that this compound could be a promising candidate for developing new antibacterial agents.

Cytotoxic Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been tested against HeLa cells and A549 lung cancer cells. The IC₅₀ values obtained are summarized below:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 12 |

| A549 | 10 |

These findings suggest that this compound may play a role in cancer therapy by inhibiting tumor cell proliferation.

Antifungal Activity

In addition to its antibacterial properties, this compound has been found to possess antifungal activity. A study demonstrated its effectiveness against several fungal strains, including Candida albicans. The results are as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 32 |

This antifungal activity supports the potential use of this compound in treating fungal infections.

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers evaluated the antibacterial efficacy of this compound in vivo using infected mice models. The treatment group received this compound at varying doses, resulting in a significant reduction in bacterial load compared to the control group.

Case Study 2: Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The researchers observed that treatment with this compound led to increased apoptosis rates in HeLa cells, suggesting a mechanism for its anticancer activity.

Properties

CAS No. |

29914-01-0 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(3R,4aS)-8-hydroxy-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one |

InChI |

InChI=1S/C10H14O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h6-7,11H,2-5H2,1H3/t6-,7+/m1/s1 |

InChI Key |

XQHOYOKXFNTNQZ-RQJHMYQMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CCCC(=C2C(=O)O1)O |

Canonical SMILES |

CC1CC2CCCC(=C2C(=O)O1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.